8-iso-PGF3alpha
Overview
Description
8-iso-Prostaglandin F3alpha is an isoprostane, a type of eicosanoid lipid molecule. Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid independent of cyclooxygenase. These compounds are structurally similar to cyclooxygenase-derived prostaglandins but are formed through a different pathway. 8-iso-Prostaglandin F3alpha has notable antiaggregatory action in human blood .
Preparation Methods
8-iso-Prostaglandin F3alpha is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves free radicals and occurs independently of cyclooxygenase enzymes. The synthetic route typically involves the following steps:
Oxidation of Arachidonic Acid: Arachidonic acid undergoes free radical-catalyzed peroxidation.
Formation of Bicycloendoperoxide Intermediates: These intermediates contain side chains predominantly oriented cis in relation to the prostane ring.
Chemical Reactions Analysis
8-iso-Prostaglandin F3alpha undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different isoprostanes.
Reduction: Reduction reactions can alter its functional groups, such as converting hydroxyl groups to hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-iso-Prostaglandin F3alpha has several scientific research applications:
Chemistry: It is used as a marker for oxidative stress and lipid peroxidation.
Biology: It helps in studying cell signaling pathways and membrane integrity.
Medicine: It is investigated for its role in cardiovascular diseases, cancer, and other conditions related to oxidative stress.
Industry: It is used in the development of diagnostic assays for measuring oxidative stress levels in biological samples
Mechanism of Action
8-iso-Prostaglandin F3alpha exerts its effects through several mechanisms:
Antiaggregatory Action: It inhibits platelet aggregation, reducing the risk of thrombosis.
Cell Signaling: It interacts with specific receptors on cell surfaces, influencing various signaling pathways.
Membrane Integrity: It helps maintain the stability and integrity of cell membranes under oxidative stress.
Comparison with Similar Compounds
8-iso-Prostaglandin F3alpha is similar to other isoprostanes and prostaglandins, such as:
Prostaglandin F2alpha: Both share a similar structure but differ in the stereochemistry at the C8 position.
8-iso-Prostaglandin F2alpha: Another isoprostane with similar biological activities but different structural features.
The uniqueness of 8-iso-Prostaglandin F3alpha lies in its specific antiaggregatory action and its formation through non-enzymatic pathways .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGBZWJAIABSY-PJCXKLBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318138 | |
Record name | 8-Iso-PGF3α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-iso-PGF3a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7045-31-0 | |
Record name | 8-Iso-PGF3α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7045-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Iso-PGF3α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-iso-PGF3a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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